

Advanced UPLC Method Development for Olopatadine Hydrochloride & Related Impurities

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Compound of Interest

Compound Name: *alpha-Hydroxyolopatadine*

CAS No.: 1331822-32-2

Cat. No.: B1146763

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Abstract

This application note details the development of a rapid, high-resolution Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Olopatadine Hydrochloride and its related compounds. While the current United States Pharmacopeia (USP) monograph relies on a traditional HPLC approach using a 5 μm C8/C18 column with run times exceeding 20 minutes, this protocol utilizes sub-2 μm particle technology to achieve separation in under 7 minutes. Special emphasis is placed on the critical separation of the active Z-isomer from its geometric impurity (E-isomer, Related Compound B) and the control of oxidative degradants.

Introduction & Scientific Context

The Molecule and the Challenge

Olopatadine Hydrochloride is a dibenzoxepin derivative acting as a selective H1-receptor antagonist and mast cell stabilizer.^{[1][2]} Chemically, it exists as a geometric isomer; the (Z)-isomer is the active pharmaceutical ingredient (API). The (E)-isomer (USP Related Compound B) is a process-related impurity and a potential degradant that must be strictly controlled (typically NMT 0.1%).

Key Analytical Challenges:

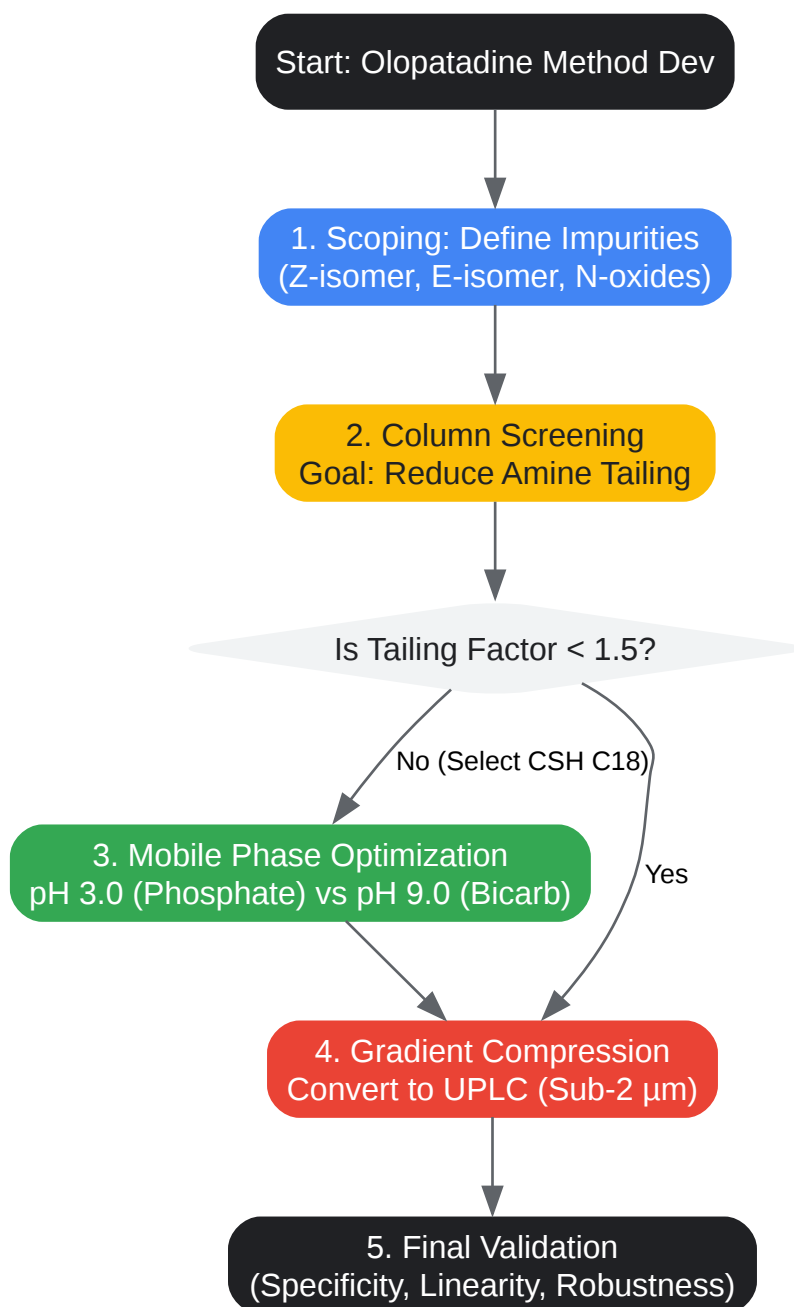
- **Geometric Isomerism:** The Z and E isomers possess identical mass spectra and very similar hydrophobicities, making chromatographic resolution (R_s) difficult.
- **Basic Nitrogen:** The tertiary amine in the side chain interacts with residual silanols on silica-based columns, leading to peak tailing.
- **Throughput:** Standard HPLC methods are solvent-intensive and slow, creating bottlenecks in stability testing.

The UPLC Solution

To address the "Basic Nitrogen" challenge, we utilize Charged Surface Hybrid (CSH) particle technology rather than standard silica. The CSH C18 stationary phase applies a low-level positive surface charge that repels the protonated amine of Olopatadine at low pH, significantly improving peak shape and loadability compared to traditional BEH or HSS columns.

Method Development Workflow

The following diagram outlines the decision matrix used to arrive at the final protocol.



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Figure 1: Strategic workflow for converting the Olopatadine HPLC monograph to a robust UPLC method.

Experimental Protocol

Instrumentation & Materials

- LC System: UPLC System (e.g., Waters ACQUITY H-Class or Agilent 1290 Infinity II) capable of operating up to 15,000 psi.
- Detector: PDA (Photodiode Array) set to 299 nm (primary) and 220 nm (secondary for non-chromophoric impurities).
- Column: ACQUITY UPLC CSH C18, 1.7 μm , 2.1 mm x 100 mm.
- Reagents:
 - Acetonitrile (LC-MS Grade).
 - Potassium Dihydrogen Phosphate (KH_2PO_4).
 - Triethylamine (TEA) - Optional, reduced need with CSH columns.
 - Phosphoric Acid (85%).
 - Milli-Q Water (18.2 M Ω).

Solution Preparation

Buffer Preparation (pH 3.0):

- Dissolve 2.72 g of KH_2PO_4 in 1000 mL of water.
- Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.
- Filter through a 0.2 μm membrane filter.

Mobile Phase A: 100% Buffer pH 3.0. Mobile Phase B: 100% Acetonitrile.

Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of Olopatadine HCl Reference Standard into a 100 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

System Suitability Solution (SST): Prepare a solution containing 0.1 mg/mL Olopatadine HCl and 0.01 mg/mL Olopatadine Related Compound B (E-isomer).

Chromatographic Conditions

Parameter	Setting
Flow Rate	0.5 mL/min
Column Temp	40°C
Sample Temp	10°C
Injection Volume	1.5 µL
Detection	UV at 299 nm
Run Time	8.0 Minutes

Gradient Table:

Time (min)	% Mobile Phase A (Buffer)	% Mobile Phase B (ACN)	Curve
0.00	80	20	Initial
1.00	80	20	6 (Linear)
5.00	50	50	6 (Linear)
6.00	10	90	6 (Linear)
6.50	80	20	1 (Immediate)

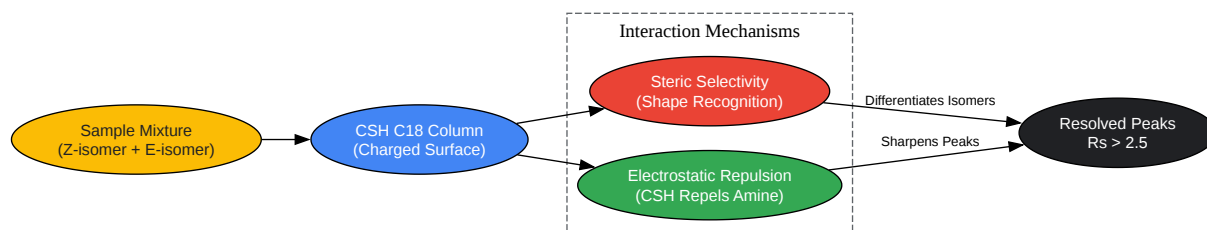
| 8.00 | 80 | 20 | 1 (Re-equilibrate) |

Results & Discussion

Separation Mechanism

The separation of the Z and E isomers is driven by steric hindrance. The planar configuration of the Z-isomer interacts differently with the C18 ligands than the E-isomer. The low pH (3.0) ensures the amine is protonated (

), preventing secondary interactions with silanols, while the CSH technology provides a slight surface charge to repel the cation, sharpening the peak.



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Figure 2: Mechanistic basis for the separation of Olopatadine isomers on a CSH stationary phase.

System Suitability Data (Expected)

The following data represents typical performance metrics observed during validation.

Peak Name	Retention Time (min)	RRT	Tailing Factor (USP)	Resolution (USP)
Olopatadine (Z-isomer)	3.25	1.00	1.1	N/A
Related Compound B (E-isomer)	3.65	1.12	1.1	2.8
Olopatadine Carbaldehyde	4.10	1.26	1.0	4.5
Olopatadine N-Oxide	2.10	0.65	1.2	> 5.0

Note: The USP requirement for resolution between Olopatadine and Related Compound B is NLT 2.3[4]0. This UPLC method typically achieves > 2.5.

Troubleshooting & Expert Insights

Peak Tailing > 1.5

If the Olopatadine peak begins to tail:

- Cause: Column aging or loss of surface charge effectiveness.
- Fix: Ensure the pH is strictly maintained at 3.0. If pH drifts > 3.5, silanol activity increases. Replace the column if the count exceeds 1000 injections.

Loss of Resolution (Z vs E)

- Cause: Temperature fluctuations. Geometric isomer separation is highly temperature-dependent.
- Fix: Ensure the column compartment is stable at 40°C. Lowering temperature to 35°C may actually improve resolution (thermodynamic selectivity) but will increase backpressure.

Carryover

- Cause: The tertiary amine sticking to the injector needle.
- Fix: Use a needle wash with high organic content and low pH (e.g., 80:20 ACN:Water with 0.1% Formic Acid).

References

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